N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that features a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide typically involves the reaction of a piperidine derivative with a pyridine derivative under controlled conditions. The process may include steps such as:
Formation of the Piperidine Intermediate: This involves the reaction of a suitable starting material with reagents like methylamine to form the piperidine ring.
Coupling with Pyridine Derivative: The piperidine intermediate is then coupled with a pyridine derivative using a coupling agent such as oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine and pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure with a naphthalene ring instead of a piperidine ring.
N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Similar structure with different substitution patterns on the pyridine and naphthalene rings.
Uniqueness
N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both piperidine and pyridine rings, which confer specific binding properties and reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Biological Activity
N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that belongs to the oxalamide class. It is characterized by its unique structural features, which include a piperidine ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound may modulate the activity of enzymes involved in various biochemical pathways.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research studies have demonstrated that this compound exhibits various biological activities:
Antiviral Activity
One notable area of research involves its potential as an antiviral agent, particularly against HIV. Similar compounds in the oxalamide class have shown promise in inhibiting HIV entry by blocking the interaction between the viral gp120 protein and the CD4 receptor on host cells.
Anticancer Properties
Preliminary studies indicate that derivatives of oxalamides may possess anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Properties
IUPAC Name |
N-methyl-N'-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-15-13(19)14(20)17-9-11-4-7-18(8-5-11)12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIBVQVMJIKPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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